Cas no 144735-54-6 (1-(Benzyloxy)-4-ethynyl-2-methoxybenzene)

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene structure
144735-54-6 structure
Product name:1-(Benzyloxy)-4-ethynyl-2-methoxybenzene
CAS No:144735-54-6
MF:C16H14O2
Molecular Weight:238.28116
CID:108861
PubChem ID:10933553

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene 化学的及び物理的性質

名前と識別子

    • Benzene,4-ethynyl-2-methoxy-1-(phenylmethoxy)-
    • [3-methoxy-4-(benzyloxy)phenyl]acetylene
    • 4-(benzyloxy)-3-methoxyphenylacetylene
    • 4-BENZYLOXY-1-ETHYNYL-3-METHOXY-BENZENE
    • 4-benzyloxy-3-methoxyphenylacetylene
    • 4-Ethynyl-2-methoxy-1-(phenylmethoxy)benzene
    • ACMC-1C2WY
    • AG-D-88051
    • CTK4C4186
    • KB-240377
    • EN300-1869207
    • A1-24005
    • 4-ethynyl-2-methoxy-1-phenylmethoxybenzene
    • 1-(BENZYLOXY)-4-ETHYNYL-2-METHOXYBENZENE
    • 144735-54-6
    • DTXSID50448892
    • Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)-
    • CS-0237776
    • 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene
    • インチ: InChI=1S/C16H14O2/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3
    • InChIKey: PLUHQGRVJMSIDW-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(OCC2C=CC=CC=2)=C(OC)C=1)#C

計算された属性

  • 精确分子量: 238.09942
  • 同位素质量: 238.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

  • 密度みつど: 1.122
  • Boiling Point: 359.584°C at 760 mmHg
  • フラッシュポイント: 142.342°C
  • Refractive Index: 1.586
  • PSA: 18.46

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1308446-250mg
1-(Benzyloxy)-4-ethynyl-2-methoxybenzene
144735-54-6 98%
250mg
¥13143 2023-04-15
Enamine
EN300-1869207-0.5g
1-(benzyloxy)-4-ethynyl-2-methoxybenzene
144735-54-6 95%
0.5g
$768.0 2023-09-18
Enamine
EN300-1869207-10.0g
1-(benzyloxy)-4-ethynyl-2-methoxybenzene
144735-54-6 95%
10g
$4236.0 2023-05-26
Aaron
AR001KRB-5g
Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)-
144735-54-6 95%
5g
$3955.00 2023-12-16
1PlusChem
1P001KIZ-100mg
Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)-
144735-54-6 95%
100mg
$485.00 2024-06-20
1PlusChem
1P001KIZ-250mg
Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)-
144735-54-6 95%
250mg
$664.00 2024-06-20
1PlusChem
1P001KIZ-500mg
Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)-
144735-54-6 95%
500mg
$1012.00 2024-06-20
Aaron
AR001KRB-250mg
Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)-
144735-54-6 95%
250mg
$695.00 2025-02-13
Aaron
AR001KRB-2.5g
Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)-
144735-54-6 95%
2.5g
$2681.00 2023-12-16
1PlusChem
1P001KIZ-1g
Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)-
144735-54-6 95%
1g
$1281.00 2024-06-20

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene 関連文献

1-(Benzyloxy)-4-ethynyl-2-methoxybenzeneに関する追加情報

Introduction to 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene (CAS No. 144735-54-6)

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene, identified by its Chemical Abstracts Service (CAS) number 144735-54-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of aryl ethers with ethynyl and methoxy substituents, which endow it with unique electronic and steric properties. The presence of both benzyloxy and ethynyl groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of bioactive agents.

The structural features of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene contribute to its potential applications in medicinal chemistry. The benzyloxy group, for instance, can enhance solubility and metabolic stability, while the ethynyl moiety provides a site for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings. These reactions are widely employed in the construction of biaryl structures, which are prevalent in many pharmacologically active compounds.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from aryl ether derivatives. The methoxy group in 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene not only influences its electronic properties but also serves as a handle for selective modifications. This has made it a valuable scaffold for designing molecules with tailored biological activities. For instance, studies have demonstrated its utility in generating derivatives with potential antimicrobial and anti-inflammatory properties.

The compound's relevance is further underscored by its role in the synthesis of advanced materials. The ethynyl group, in particular, is a key player in the development of conductive polymers and organic electronics. Researchers have explored its incorporation into π-conjugated systems to enhance charge transport properties, which are critical for applications in flexible electronics and optoelectronic devices. The benzyloxy and methoxy groups contribute to steric hindrance and electronic tuning, respectively, allowing for fine-tuning of material characteristics.

Recent advancements in synthetic methodologies have enabled more efficient access to 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene and its derivatives. Transition-metal-catalyzed reactions, especially palladium-catalyzed couplings, have become indispensable tools for constructing complex aryl structures with high precision. These methods have facilitated the rapid diversification of molecular libraries, accelerating the discovery process in drug development.

The pharmacological potential of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene has been explored through various computational and experimental studies. Virtual screening approaches have identified its analogs as candidates for inhibiting enzymes involved in inflammatory pathways. Additionally, experimental assays have revealed promising interactions with biological targets relevant to neurological disorders. These findings highlight the compound's significance as a building block for next-generation therapeutics.

The synthesis of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation followed by cross-coupling reactions or direct functionalization strategies using organometallic reagents. The choice of solvent and catalyst is crucial in determining the efficiency of these transformations, emphasizing the importance of process chemistry in realizing industrial-scale production.

The compound's stability under various conditions is another critical consideration. While aryl ethers are generally stable under ambient conditions, their reactivity can be influenced by light, oxygen, and moisture. Proper storage and handling protocols must be followed to maintain their integrity during both synthesis and application stages. This has implications for both laboratory research and potential commercialization efforts.

Future research directions may focus on expanding the chemical space accessible through modifications of 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene. Incorporating additional functional groups or exploring different substitution patterns could unlock new biological activities or material properties. Furthermore, green chemistry principles may guide future synthetic efforts to minimize environmental impact while maintaining efficiency.

In conclusion,1-(Benzyloxy)-4-ethynyl-2-methoxybenzene (CAS No. 144735-54-6) represents a promising compound with diverse applications in pharmaceuticals and advanced materials. Its unique structural features make it an attractive scaffold for further chemical exploration, offering opportunities for innovation across multiple scientific disciplines.

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